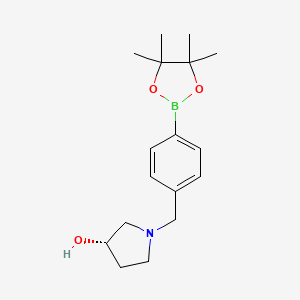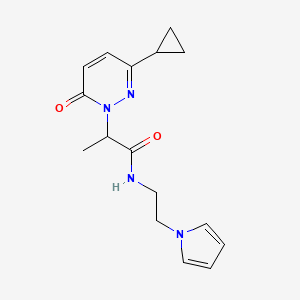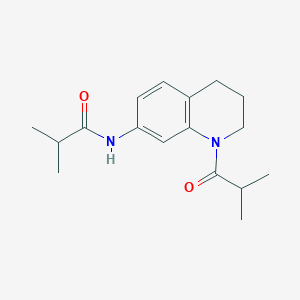
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as Isobutyryl THIQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
作用機序
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of the kappa opioid receptor, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
生化学的および生理学的効果
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. It has also been reported to have antinociceptive effects, which means it can reduce the sensation of pain. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
実験室実験の利点と制限
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has several advantages for lab experiments, including its high purity and high yield synthesis methods. It has also been reported to have good stability and solubility in various solvents. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ is its selectivity for the kappa opioid receptor, which may limit its potential applications in scientific research.
将来の方向性
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ. One potential direction is to explore its therapeutic potential for anxiety and depression in human clinical trials. Another direction is to investigate its potential as a treatment for addiction, particularly to opioids. Additionally, further studies are needed to understand the mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ and its effects on neurotransmitter release.
合成法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been achieved using various methods, including a one-pot reaction of 7-bromo-1,2,3,4-tetrahydroquinoline and isobutyryl chloride, and a catalytic hydrogenation of N-(1-isobutyryl-7-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamide. Both methods have been reported to yield high purity and high yield of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ.
科学的研究の応用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression.
特性
IUPAC Name |
2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)16(20)18-14-8-7-13-6-5-9-19(15(13)10-14)17(21)12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSPVAPRMGRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)
![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)

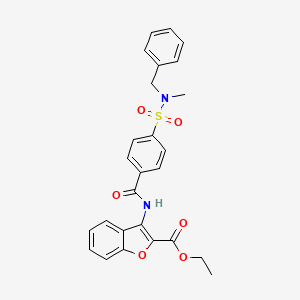
![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)
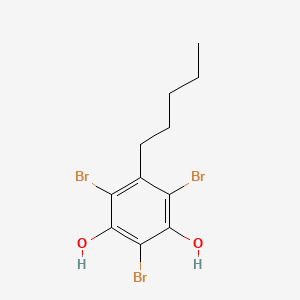

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)
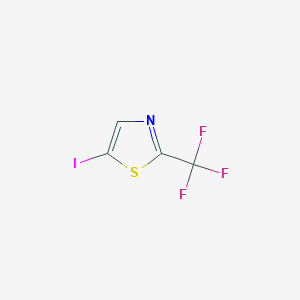
![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
